1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
Description
1-[3-(Dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride is a pyrrole-2,5-dione derivative featuring a dimethylaminopropyl substituent and a partially saturated pyrrole ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological studies.
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]pyrrole-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-10(2)6-3-7-11-8(12)4-5-9(11)13;/h4-5H,3,6-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZLWVCVBBDMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(=O)C=CC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthetic Procedure
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Dimethylamine + Propylene oxide | Reaction carried out under controlled temperature to yield 3-(dimethylamino)propanol | Formation of 3-(dimethylamino)propanol intermediate |
| 2 | 3-(Dimethylamino)propanol + Maleic anhydride | Stirring at mild temperatures (room temperature to 60°C) in an appropriate solvent (e.g., toluene or chloroform) | Cyclization and ring closure to form the pyrrole-2,5-dione ring with dimethylaminopropyl substitution |
| 3 | Acidification with hydrochloric acid | To convert the free base to hydrochloride salt | Formation of 1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride |
Industrial processes often incorporate continuous flow reactors and optimized purification steps such as crystallization and column chromatography to improve yield and purity.
Reaction Conditions and Optimization
- Solvents: Commonly used solvents include toluene, chloroform, and diethyl ether. Choice of solvent affects reaction rate and product crystallization.
- Temperature: The reaction between 3-(dimethylamino)propanol and maleic anhydride typically occurs efficiently at temperatures ranging from ambient to 60°C.
- Reaction Time: Depending on conditions, reaction times vary from several hours to days (2–21 days reported in related pyrrole-2,5-dione derivative syntheses).
- Purification: Crude products are purified by silica gel column chromatography or crystallization from ethanol or dichloromethane/ethyl acetate mixtures.
Chemical Reaction Analysis
The key chemical transformation is the nucleophilic attack of the amino group on maleic anhydride, leading to ring closure and formation of the pyrrole-2,5-dione core. The hydrochloride salt formation stabilizes the compound and improves water solubility.
| Reaction Type | Description | Reagents/Conditions |
|---|---|---|
| Nucleophilic addition and cyclization | Amino alcohol attacks maleic anhydride to form pyrrolidine-2,5-dione ring | Mild heating, aprotic solvent |
| Salt formation | Protonation with HCl to form hydrochloride salt | Acidification step |
Research Findings and Variations
- Variations in the synthesis have been explored by modifying the amine component or the cyclic anhydride to produce analogues with different properties.
- Studies indicate that reaction conditions such as solvent polarity and temperature significantly influence the yield and purity of the final product.
- Industrial scale syntheses employ continuous flow reactors to maintain consistent reaction conditions and facilitate large-scale production.
- Advanced purification techniques, including recrystallization and chromatographic methods, ensure high purity necessary for biochemical applications.
Comparative Data Table of Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale | Notes |
|---|---|---|---|
| Starting materials | Dimethylamine, propylene oxide, maleic anhydride | Same, with higher purity | Raw material quality critical |
| Reaction solvent | Toluene, chloroform, diethyl ether | Optimized solvent mixtures | Solvent recycling considered |
| Temperature | 25–60°C | Controlled via flow reactors | Precise control improves yield |
| Reaction time | Hours to days | Continuous flow, minutes to hours | Process intensification |
| Purification | Column chromatography, crystallization | Crystallization, filtration | Scalable purification methods |
| Yield | Moderate to high (60–85%) | High (>85%) | Process optimization improves yield |
Chemical Reactions Analysis
1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Organic Synthesis
1-[3-(Dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride serves as a versatile reagent in organic chemistry:
- Peptide Synthesis : It is instrumental in synthesizing peptides by facilitating amide bond formation.
- Building Block for Complex Molecules : The compound acts as a precursor for various complex organic compounds.
Biochemical Studies
The compound is utilized in biological research to explore enzyme mechanisms and biochemical pathways:
- Enzyme Mechanism Probing : It aids in understanding the role of specific enzymes involved in peptide bond formation.
- Protein Crosslinking : It facilitates the study of protein interactions by crosslinking proteins to nucleic acids.
Industrial Applications
In industry, this compound is employed for producing specialty chemicals:
- Chemical Manufacturing : It is used as an intermediate in the synthesis of various chemical products.
- Material Science : Its properties allow for applications in creating novel materials with specific functionalities.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against several bacterial strains:
- Effective against Staphylococcus aureus and Escherichia coli, highlighting its potential use in developing antimicrobial agents.
Anti-inflammatory Effects
Studies have shown that this compound can inhibit pro-inflammatory cytokines:
- In vitro studies demonstrated significant inhibition of cytokines such as IL-6 and TNF-α, suggesting its potential therapeutic applications in inflammatory diseases.
Toxicity Assessment
Toxicity evaluations indicate that while many derivatives are non-toxic at lower concentrations (10-50 µg/mL), some may exhibit slight toxicity at higher doses (100 µg/mL). This necessitates careful dosage consideration for therapeutic use.
Mechanism of Action
The mechanism of action of 1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present . The pathways involved typically include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Structural and Functional Analog: GF109203X (Monohydrochloride)
Compound: 3-[1-[3-(Dimethylamino)propyl]-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione monohydrochloride
- Key Differences :
- The target compound lacks the dual indole substituents present in GF109203X.
- The dihydro-pyrrole ring in the target compound reduces aromaticity compared to GF109203X’s fully unsaturated core.
- Functional Implications :
Agrochemical Analogs: Fluoimide and Chromafenozide
Compound : 3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (Fluoimide)
- Key Differences: Fluoimide contains halogen substituents (Cl, F) and a phenyl group instead of the dimethylaminopropyl chain.
- Functional Implications: Fluoimide is used as a fungicide, leveraging its hydrophobic substituents for membrane penetration and stability in agricultural environments . The target compound’s hydrophilic dimethylamino group contrasts with Fluoimide’s design, highlighting divergent applications (pharmacological vs. agrochemical).
Compound: Chromafenozide (Dihydrobenzopyran derivative)
- Key Differences: Chromafenozide incorporates a benzopyran scaffold and hydrazide group, unlike the pyrrole-dione core of the target compound.
- Functional Implications: Chromafenozide acts as an insect growth regulator, demonstrating how heterocyclic dione derivatives can be tailored for insecticidal activity through bulkier substituents .
Data Table: Comparative Analysis of Pyrrole-2,5-dione Derivatives
Research Implications and Gaps
- Pharmacological Potential: The target compound’s dimethylamino group may enhance cellular uptake compared to Fluoimide’s hydrophobic design, positioning it for drug discovery. However, the absence of indole moieties (as in GF109203X) necessitates empirical validation of its kinase selectivity.
- Agrochemical Divergence: Unlike Fluoimide and Chromafenozide, the target compound’s polar substituents render it less suited for environmental stability but more applicable in aqueous biological systems.
Biological Activity
Overview
1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride (CAS No. 73935-27-0) is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its molecular formula is C9H15ClN2O2, and it has a molecular weight of 218.68 g/mol. This compound is characterized by its ability to form amide bonds, which are crucial in various biochemical processes including peptide synthesis and protein interactions.
Target Interaction
The primary target of this compound is the carboxyl group in biomolecules. It activates these groups to facilitate reactions with primary amines, leading to the formation of amide bonds. This mechanism is essential for various biochemical pathways, particularly those involving peptide synthesis and protein crosslinking.
Biochemical Pathways
The compound influences several key biochemical pathways:
- Peptide Synthesis: Enhances the formation of amide bonds.
- Protein Crosslinking: Facilitates interactions between proteins and nucleic acids.
- Immunoconjugate Preparation: Used in creating conjugates for therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit notable antimicrobial properties. For instance, studies have demonstrated that related compounds can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. In vitro studies showed that compounds derived from similar structures significantly inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .
Study on Cytokine Inhibition
In a study assessing the anti-inflammatory effects of pyrrole derivatives, it was found that certain derivatives exhibited strong inhibition of PBMC proliferation when treated with anti-CD3 antibodies. The most effective derivative achieved up to 85% inhibition at elevated concentrations .
Toxicity Assessment
Toxicity studies revealed that while many derivatives were non-toxic at lower concentrations (10-50 µg/mL), some exhibited slight toxicity at higher doses (100 µg/mL), indicating a need for careful dosage consideration in therapeutic applications .
Comparative Analysis
| Compound Name | Biological Activity | Structure Characteristics |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory | Contains a dimethylamino group facilitating amide bond formation |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | Peptide coupling agent | Similar reactivity but different applications |
| 3-(dimethylamino)propyl chloride hydrochloride | Intermediate in organic synthesis | Different reactivity due to chloride presence |
Q & A
Q. What are the standard synthetic routes for 1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride?
The synthesis typically involves cyclization reactions of precursor amines and anhydrides. For example:
- Step 1 : Reacting a pyrrolidine derivative (e.g., 2,5-dihydro-1H-pyrrole-2,5-dione) with 3-(dimethylamino)propyl chloride under basic conditions to form the core structure.
- Step 2 : Hydrochloride salt formation via acid treatment (e.g., HCl in ethanol).
Key parameters include temperature control (60–80°C), solvent selection (e.g., THF or DMF), and stoichiometric ratios of reactants. Yield optimization often requires iterative adjustments to reaction time and catalyst loading (e.g., triethylamine) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and hydrogenation states. For instance, H NMR peaks at δ 2.5–3.0 ppm indicate dimethylamino protons .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Absorbance bands near 1700–1750 cm confirm the presence of the diketone moiety .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 241.1214 for CHNOCl) .
Table 1 : Example Characterization Data for Analogous Compounds
| Property | Compound A (Ref.) | Compound B (Ref.) |
|---|---|---|
| Melting Point (°C) | 209.0–211.9 | 138.1–140.6 |
| Yield (%) | 46 | 63 |
| Key H NMR Peaks | δ 5.78 (pyrrole H) | δ 5.71 (pyrrole H) |
| Source |
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Quantum Chemical Calculations : Predict reaction pathways and transition states to identify energy barriers (e.g., using density functional theory, DFT). For example, ICReDD’s approach combines computational modeling with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature) .
- Machine Learning (ML) : Train models on reaction databases to predict yields and side products. Variables like catalyst type and reaction time are prioritized using feature importance analysis .
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Dose-Response Curves : Establish EC/IC values across multiple assays (e.g., antimicrobial vs. cytotoxicity).
- Statistical Validation : Use ANOVA or Bayesian inference to assess variability between replicates. For example, discrepancies in cytotoxicity assays may arise from cell line-specific sensitivity, requiring cross-validation with primary cells .
Q. What strategies enhance the bioactivity of derivatives of this compound?
- Structure-Activity Relationship (SAR) Studies :
- Substituent Modification : Introduce electron-withdrawing groups (e.g., halogens) to the pyrrole ring to improve binding affinity.
- Salt Forms : Compare hydrochloride vs. sulfate salts for solubility and bioavailability.
- In Silico Docking : Screen derivatives against target proteins (e.g., kinase enzymes) to prioritize synthesis .
Methodological Considerations
- Experimental Design : Use fractional factorial designs (e.g., Box-Behnken) to minimize experiments while optimizing variables like pH, temperature, and reagent excess .
- Data Contradiction Analysis : Employ cheminformatics tools (e.g., KNIME, Python’s Scikit-learn) to cluster anomalous results and identify outliers in large datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
